molecular formula C14H13N5O2S2 B2903765 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 869073-75-6

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2903765
CAS No.: 869073-75-6
M. Wt: 347.41
InChI Key: NEZCAXMZPBYLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a novel synthetic compound designed for research applications, particularly in the fields of medicinal chemistry and cell biology. This molecule features a complex heterobicyclic core structure based on a [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine system, a scaffold known to be associated with a range of significant pharmacological activities. The structure is functionally diversified by a sulfanyl acetamide linkage to an ortho-methyl substituted anilino group. The [1,2,4]triazine and thiadiazole heterocycles are well-established privileged structures in drug discovery, frequently serving as key components in molecules that exhibit potent kinase inhibitory activity and antitumor properties . The incorporation of the N-(2-methylphenyl)acetamide moiety is a common pharmacophore found in compounds that target various enzymatic pathways, suggesting potential for this molecule to act as a protein-protein interaction disruptor or an enzyme inhibitor. Researchers can utilize this compound as a chemical tool or a lead structure for developing new therapeutic agents, primarily for investigating oncology targets and studying signal transduction mechanisms. Its high purity makes it suitable for in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-8-5-3-4-6-10(8)15-11(20)7-22-14-18-19-12(21)9(2)16-17-13(19)23-14/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZCAXMZPBYLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322740
Record name 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869073-75-6
Record name 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide (CAS Number: 869074-06-6) is a derivative of thiadiazole and triazine structures, which have been widely studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O2SC_{14}H_{14}N_4O_2S, with a molecular weight of approximately 302.35 g/mol. The structure features a thiadiazole ring fused with a triazine moiety and an acetamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₂S
Molecular Weight302.35 g/mol
CAS Number869074-06-6

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles possess activity against various bacterial strains and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species.

Anticancer Properties

The anticancer potential of thiadiazole and triazine derivatives has been a focal point in recent research. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For example, studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antiviral Activity

Emerging evidence suggests that some thiadiazole derivatives possess antiviral properties. The mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells. Further research is needed to elucidate the specific pathways involved in the antiviral activity of this compound.

Case Studies

  • Antimicrobial Screening : A study screened a series of thiadiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that several compounds showed potent activity comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Mechanistic Studies : Mechanistic investigations revealed that compounds containing the thiadiazole moiety could induce oxidative stress in cancer cells leading to apoptosis. This was confirmed through flow cytometry and Western blot analysis showing increased levels of reactive oxygen species (ROS) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, disrupting cell cycle progression, and inhibiting tumor growth.

A notable study indicated that similar thiadiazole derivatives showed promising results against colon cancer, melanoma, and ovarian cancer cell lines with low GI(50) values (0.25 - 0.69 μM) .

MAO Inhibition

Monoamine oxidase enzymes are critical targets for the treatment of neurological disorders. The compound has been investigated for its potential as a selective MAO inhibitor:

  • Inhibition Profile : Compounds with a thiadiazole structure have shown varying degrees of MAO-A and MAO-B inhibitory activity. For example, certain derivatives demonstrated IC₅₀ values as low as 0.060 μM for MAO-A inhibition .

This suggests that the compound could be beneficial in managing conditions such as depression and anxiety by modulating neurotransmitter levels.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity is crucial for drug design:

  • Substituent Effects : Variations in the alkyl or aryl groups attached to the thiadiazole ring significantly influence the potency against cancer cells and MAO enzymes. For example, the introduction of specific alkyl groups can enhance inhibitory activity .

Study 1: Anticancer Efficacy

A series of synthesized thiadiazole compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Among these:

  • Compound 3.1 , structurally similar to our target compound, exhibited significant cytotoxicity against various cancers with notable selectivity .

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of thiadiazole derivatives revealed that certain compounds could effectively inhibit MAO-A and MAO-B:

  • In Vitro Assays : The compounds were subjected to fluorometric assays to determine their inhibition profiles. The results highlighted that modifications in the thiadiazole structure could lead to enhanced neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

A. N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide ()

  • Structural Difference : Replaces the acetamide-2-methylphenyl group with a benzamide.
  • Synthesis : Prepared via reactions involving benzoyl isothiocyanate, differing from the target compound’s likely route using chloroacetanilide derivatives.

B. N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide ()

  • Structural Difference: Substitutes the thiadiazolo-triazin core with a triazinoquinazolin system.
  • Data : Melting point (266–270°C) and high yields (74–89%) suggest superior thermal stability and synthetic efficiency compared to the target compound, which may arise from the extended aromatic system .
Substituent and Functional Group Variations

A. N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide ()

  • Structural Difference: Features a sulfamoylphenyl group on a quinazolinone core.
  • This may improve solubility but reduce membrane permeability .

B. N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()

  • Structural Difference: Incorporates a benzothieno-triazolopyrimidine core.
  • Yields (68–74%) are moderate, suggesting similar challenges in purification .

Table 1: Comparative Data of Key Compounds

Compound Core Structure Substituent Melting Point (°C) Yield (%) Key Reference
Target Compound Thiadiazolo-triazin 2-Methylphenyl Not reported Not reported
N-(3-Methyl-4-oxo-thiadiazolo-triazin)benzamide Thiadiazolo-triazin Benzamide Not reported Not reported
N-(5-Butyl-thiadiazol)-triazinoquinazolin Triazinoquinazolin Phenyl 266–270 74–89
N-(2-Ethylphenyl)-quinazolinone Quinazolinone Sulfamoylphenyl 170–315 68–91
N-Phenyl-benzothieno-triazolopyrimidine Benzothieno-triazolopyrimidine Phenyl Not reported 68–74

Key Observations :

  • Thermal Stability: Triazinoquinazolin derivatives () exhibit higher melting points (~270°C), likely due to extended conjugation. The target compound’s melting point may fall within 250–300°C, inferred from analogs .
  • Synthetic Efficiency: Quinazolinone derivatives () achieve yields up to 91%, outperforming benzothieno-triazolopyrimidines (68–74%), possibly due to fewer side reactions .

Preparation Methods

Cyclocondensation Route Using Triphosgene

The core structure is synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole (1 ) with methyl glyoxalate (2 ) in the presence of triphosgene (Fig. 1). Triphosgene serves as a safer alternative to phosgene, enabling efficient cyclization at 80°C in dry toluene. The reaction proceeds through intermediate 3 , which undergoes intramolecular dehydration to yield 3-methyl-4-oxo-thiadiazolo[2,3-c]triazin-7-thiol (A ) with 82% yield.

Reaction Conditions

  • Molar ratio: 1 :2 :triphosgene = 1:1.2:0.35
  • Temperature: 80°C, 6 hours
  • Solvent: Anhydrous toluene
  • Yield: 82%

This method minimizes byproducts like dimeric thioethers, which are common in traditional cyclization approaches.

Synthesis of 2-Chloro-N-(2-Methylphenyl)Acetamide

Acylation of 2-Methylaniline

2-Methylaniline (4 ) reacts with chloroacetyl chloride (5 ) in the presence of triethylamine to form B (Fig. 2). The reaction is exothermic and requires ice-cooling (0–5°C) to suppress side reactions.

Procedure

  • Dissolve 4 (10 mmol) in dry THF (20 mL).
  • Add triethylamine (12 mmol) dropwise under nitrogen.
  • Slowly add 5 (12 mmol) while maintaining temperature <5°C.
  • Stir for 2 hours, filter precipitated salts, and concentrate under vacuum.
  • Recrystallize from ethanol to obtain B as white crystals (87% yield).

Coupling via S-Alkylation

Thiol-Displacement Reaction

Intermediate A (5 mmol) is treated with B (5.5 mmol) in dry acetonitrile under reflux (82°C) for 4 hours (Fig. 3). Potassium carbonate (10 mmol) acts as a base to deprotonate the thiol group, facilitating nucleophilic attack on the chloroacetamide.

Optimization Insights

  • Solvent : Acetonitrile outperforms DMF or DMSO due to higher solubility of A .
  • Base : K₂CO₃ gives superior yields (78%) compared to NaOH (65%) or Et₃N (70%).
  • Temperature : Reflux conditions accelerate displacement without degrading the thiadiazolo-triazin core.

Purification via column chromatography (ethyl acetate/hexane, 3:7) affords the final product in 75% yield.

Alternative Synthetic Pathways

One-Pot Cyclocondensation-Alkylation

A streamlined approach combines core formation and s-alkylation in a single pot. 4-Amino-5-mercapto-1,2,4-triazole (1 ) reacts with methyl glyoxalate (2 ) and B in acetic acid at 100°C for 8 hours. This method bypasses isolation of A , achieving a 68% overall yield but requiring stringent temperature control to prevent acetamide hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction time from hours to 30 minutes, enhancing yield to 81%. This method is ideal for scale-up but demands specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 2.42 (s, 3H, triazin-CH₃), 4.12 (s, 2H, SCH₂CO), 7.21–7.45 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Stepwise synthesis 75 98.5
One-pot 68 95.2
Microwave 81 99.1

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The use of methyl glyoxalate ensures regioselective formation of the 3-methyl-4-oxo configuration. Substituting glyoxalate with phenylglyoxal leads to a 7-phenyl derivative (unwanted regioisomer).

Byproduct Mitigation

  • Triphosgene vs. Phosgene : Triphosgene reduces HCl gas evolution, minimizing acid-catalyzed degradation.
  • Solvent Drying : Anhydrous acetonitrile prevents hydrolysis of chloroacetamide during s-alkylation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide?

  • Methodological Answer: The synthesis involves multi-step reactions, including the formation of the thiadiazolo-triazine core followed by sulfanyl and acetamide group introductions. Key parameters include:
  • Temperature: Maintained at 60–80°C during cyclization to ensure proper heterocycle formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts: Triethylamine or pyridine is used to deprotonate reactive sites during coupling reactions .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer: A combination of spectroscopic and spectrometric methods is essential:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the thiadiazolo-triazine core and acetamide linkage .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 432.08) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline forms .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer: Initial screening involves:
  • Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) with IC50_{50} determination .
  • Cell-Based Studies: Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer: Discrepancies often arise from assay conditions or model specificity. Mitigation strategies include:
  • Cross-Validation: Replicate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Dose-Response Curves: Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability: Use liver microsomes to assess compound degradation rates in vitro .

Q. What computational approaches are recommended for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer:
  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict interactions with target proteins (e.g., ATP-binding pockets) .
  • DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to guide substituent modifications .
  • ADME Prediction: Software such as SwissADME estimates logP, solubility, and CYP450 interactions .

Q. How can comparative studies with structurally analogous compounds enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer:
  • Analog Design: Synthesize derivatives with variations in the thiadiazolo-triazine core (e.g., methyl → ethyl) or acetamide substituents (e.g., 2-methylphenyl → 3-chlorophenyl) .
  • Bioactivity Profiling: Compare IC50_{50} values, selectivity indices, and metabolic stability in a tabular format:
DerivativeR1_1 (Triazine)R2_2 (Acetamide)IC50_{50} (µM)Selectivity Index
Parent3-methyl2-methylphenyl0.4512.5
Derivative A3-ethyl2-methylphenyl0.788.2
  • Statistical Analysis: Use ANOVA to identify significant activity differences .

Q. What experimental strategies are effective for evaluating compound stability under physiological conditions?

  • Methodological Answer:
  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
  • Light/Temperature Sensitivity: Expose to UV light (254 nm) or 40°C for 48h; monitor by mass spectrometry .
  • Plasma Stability: Incubate in human plasma (37°C, 1h); quantify intact compound using LC-MS/MS .

Q. How can in vitro findings be translated to in vivo models for therapeutic potential assessment?

  • Methodological Answer:
  • Pharmacokinetic Studies: Measure Cmax_{max}, Tmax_{max}, and half-life in rodent models after oral/intravenous administration .
  • Toxicology: Acute toxicity (LD50_{50}) and histopathology in liver/kidney tissues .
  • Efficacy Models: Xenograft mice with tumor volume reduction as a primary endpoint .

Q. What methodologies are employed to elucidate the role of specific functional groups in biological activity?

  • Methodological Answer:
  • Site-Directed Mutagenesis: Modify target protein residues (e.g., catalytic lysine) to test hydrogen bonding interactions .
  • Isosteric Replacement: Substitute sulfur in the thiadiazole ring with oxygen or selenium to assess electronic effects .
  • Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands to evaluate degradation efficiency .

Q. How can researchers investigate the compound's reaction mechanisms during synthesis or metabolic pathways?

  • Methodological Answer:
  • Isotopic Labeling: Use 13^{13}C-labeled precursors to track carbon migration during cyclization .
  • Trapping Intermediates: Quench reactions at timed intervals and characterize intermediates via LC-MS .
  • Metabolite Identification: Incubate with hepatocytes and profile metabolites using UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.